2-(Tributylstannyl)thiophene

Description

Properties

IUPAC Name |

tributyl(thiophen-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTDFYOZPFNQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381420 | |

| Record name | 2-(Tributylstannyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54663-78-4 | |

| Record name | 2-(Tributylstannyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Tri-n-butylstannyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Tributylstannyl)thiophene chemical properties and structure

An In-depth Technical Guide to 2-(Tributylstannyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an important organotin reagent widely utilized in organic synthesis. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, to form carbon-carbon bonds.[1][2] This versatility makes it a valuable building block in the synthesis of complex organic molecules, including conjugated polymers and pharmacologically active compounds.[3][4] This document provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the Stille coupling reaction. Safety and handling precautions are also discussed due to the toxicity associated with organotin compounds.[5][6]

Chemical Structure and Identifiers

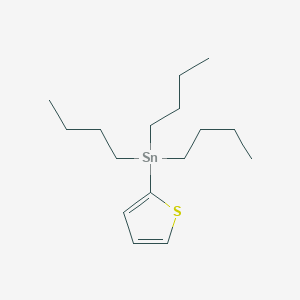

This compound consists of a thiophene (B33073) ring substituted at the 2-position with a tributyltin group. The tin atom is bonded to the thiophene ring and three butyl chains.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | tributyl(thiophen-2-yl)stannane[7][8] |

| CAS Number | 54663-78-4[1][3][9] |

| Molecular Formula | C₁₆H₃₀SSn[1][10] |

| SMILES | CCCC--INVALID-LINK--(CCCC)c1cccs1[3][10] |

| InChI Key | UKTDFYOZPFNQOQ-UHFFFAOYSA-N[3][10] |

| MDL Number | MFCD00192513[1][3] |

| PubChem CID | 2779373[8] |

Physicochemical Properties

This compound is a colorless to yellow liquid at room temperature.[1] It is stable under normal conditions but is sensitive to air and moisture.[2] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 373.18 g/mol [1][10] |

| Appearance | Colorless liquid[1][11] |

| Boiling Point | 155 °C at 0.1 mmHg[1][10] |

| Density | 1.175 g/mL at 25 °C[1][3][10] |

| Refractive Index (n20/D) | 1.518[1][3][10] |

| Flash Point | 105 °C (221 °F) - closed cup[3][7] |

| Solubility | Soluble in organic solvents like THF and dichloromethane (B109758). |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound involves the reaction of a lithiated thiophene intermediate with tributyltin chloride.[1]

Experimental Protocol: Synthesis from 2-Bromothiophene (B119243)

This protocol is adapted from a patented procedure.[1]

Materials:

-

2-Bromothiophene (4.89 g, 30 mmol)

-

Anhydrous tetrahydrofuran (B95107) (THF), 60 mL

-

n-Butyllithium (n-BuLi), 2.2 M in hexane (B92381) (15 mL, 33 mmol)

-

Tributyltin chloride (8.95 mL, 33 mmol)

-

Dichloromethane

-

Deionized water

-

Saturated saline solution

-

Anhydrous magnesium sulfate (B86663)

-

Petroleum ether containing a small amount of triethylamine (B128534)

Procedure:

-

Add 2-bromothiophene and anhydrous THF to a 250 mL three-necked flask equipped with a constant pressure dropping funnel.

-

Evacuate the system and backfill with argon three times to ensure an inert atmosphere.[1]

-

Cool the reaction flask to -20 °C using a cryostat bath.

-

Slowly add the n-butyllithium solution dropwise while maintaining the temperature at -20 °C. Stir for 1 hour at this temperature.[1]

-

Slowly add tributyltin chloride dropwise to the reaction mixture, again maintaining the temperature at -20 °C. Continue the reaction for another hour.[1]

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 150 mL of deionized water.

-

Extract the aqueous layer three times with dichloromethane (80 mL each).

-

Combine the organic layers and wash them three times with saturated saline solution (100 mL each).[1]

-

Dry the organic phase over anhydrous magnesium sulfate overnight.

-

Filter to remove the desiccant and concentrate the filtrate using a rotary evaporator.

-

Purify the resulting residue by silica (B1680970) gel column chromatography, using petroleum ether with a small amount of triethylamine as the eluent, to yield the final product as a colorless liquid (Expected yield: ~90%).[1]

Applications in Organic Synthesis: The Stille Coupling

This compound is a key reagent in the Stille cross-coupling reaction, a powerful method for forming C-C bonds between an organostannane and an organic electrophile (typically an organohalide or triflate), catalyzed by a palladium complex.[2][6] This reaction is valued for its tolerance of a wide variety of functional groups and its relative insensitivity to air and moisture.[2]

The thiophene moiety introduced via this reaction is a critical component in many materials used in organic electronics, such as conductive polymers and organic light-emitting diodes (OLEDs).[4]

Stille Coupling Catalytic Cycle

The mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) species.[6][12]

Figure 1. Catalytic cycle of the Stille cross-coupling reaction.

The cycle proceeds via three main steps:

-

Oxidative Addition : The active Pd(0) catalyst reacts with an organic electrophile (R¹-X) to form a Pd(II) complex.[6]

-

Transmetalation : The R² group (the thienyl group from this compound) is transferred from the tin atom to the palladium complex, displacing the halide (X) and forming a new Pd(II) intermediate.[6]

-

Reductive Elimination : The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[5]

Table 3: Hazard Information

| Hazard Type | GHS Classification |

|---|---|

| Acute Toxicity | Toxic if swallowed (Category 3, Oral), Harmful in contact with skin (Category 4, Dermal).[3][13] |

| Irritation | Causes skin and serious eye irritation (Category 2).[3][13] |

| Organ Toxicity | Causes damage to organs (thymus) through prolonged or repeated exposure (STOT RE 1).[3][14] |

| Reproductive Toxicity | May damage fertility or the unborn child (Category 1B).[3][15] |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1).[3][5][13] |

Handling Recommendations:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][5]

-

Avoid breathing vapors or mists.[15]

-

Keep containers tightly sealed when not in use.[5]

-

Prevent the material from entering drains or waterways due to its high aquatic toxicity.[14]

-

In case of spills, absorb with an inert material and dispose of as hazardous waste.[15]

References

- 1. This compound | 54663-78-4 [chemicalbook.com]

- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 3. This compound 97 54663-78-4 [sigmaaldrich.com]

- 4. 2-三丁基甲锡烷基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2-(Tri-n-butylstannyl)thiophene | C16H30SSn | CID 2779373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-三丁基甲锡烷基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound 97 54663-78-4 [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Tributylstannyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(tributylstannyl)thiophene, a key organotin reagent widely utilized in organic synthesis, particularly in Stille coupling reactions for the formation of carbon-carbon bonds. This document details a reliable synthetic protocol and outlines the expected analytical data for the thorough characterization of the compound.

Introduction

This compound is a versatile building block in organic chemistry, valued for its role in creating complex organic molecules, including polymers and pharmacologically active compounds. Its utility stems from the polarized carbon-tin bond, which allows for facile transmetalation in palladium-catalyzed cross-coupling reactions. Accurate synthesis and characterization are paramount to ensure the purity and reactivity of this reagent, which are critical for the success of subsequent synthetic steps.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the lithiation of a thiophene (B33073) precursor followed by quenching with an electrophilic tin species. A widely adopted procedure starts from 2-bromothiophene (B119243), which is first converted to 2-lithiothiophene using a strong organolithium base, typically n-butyllithium. This intermediate is then reacted in situ with tributyltin chloride to yield the desired product.

Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Materials:

-

2-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Petroleum ether

Procedure:

-

To a dried three-necked flask under an inert atmosphere (argon or nitrogen), add 2-bromothiophene and anhydrous tetrahydrofuran.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for one hour.

-

Slowly add tributyltin chloride to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine (3x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using petroleum ether with a small amount of triethylamine as the eluent to afford this compound as a colorless liquid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectral data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀SSn | [1] |

| Molecular Weight | 373.18 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 155 °C at 0.1 mmHg | |

| Density | 1.175 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.518 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 | dd | 1H | Thiophene H5 |

| 7.18 | dd | 1H | Thiophene H3 |

| 7.08 | dd | 1H | Thiophene H4 |

| 1.58 - 1.45 | m | 6H | Sn-(CH₂)₃-CH₂ -CH₂-CH₃ |

| 1.39 - 1.28 | m | 6H | Sn-CH₂-CH₂ -CH₂-CH₃ |

| 1.18 - 1.05 | m | 6H | Sn-CH₂ -CH₂-CH₂-CH₃ |

| 0.91 | t | 9H | Sn-(CH₂)₃-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 143.2 | Thiophene C2 |

| 136.4 | Thiophene C5 |

| 130.1 | Thiophene C3 |

| 127.8 | Thiophene C4 |

| 29.1 | Sn-(CH₂)₃-C H₂-CH₃ |

| 27.3 | Sn-CH₂-C H₂-CH₂-CH₃ |

| 13.7 | Sn-(CH₂)₃-C H₃ |

| 10.8 | Sn-C H₂-CH₂-CH₂-CH₃ |

¹¹⁹Sn NMR (Tin-119 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Reference |

| -5.3 | Tetramethyltin (TMSn) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 374 | Moderate | [M]⁺ (corresponding to the most abundant tin isotope) |

| 317 | High | [M - C₄H₉]⁺ |

| 261 | High | [M - 2(C₄H₉)]⁺ |

| 205 | High | [M - 3(C₄H₉)]⁺ |

| 83 | Moderate | [C₄H₃S]⁺ |

| 57 | Very High | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2955, 2924, 2870, 2853 | Strong | C-H stretch (aliphatic) |

| 1464 | Medium | C=C stretch (thiophene ring) |

| 1205 | Medium | C-H in-plane bend (thiophene ring) |

| 825 | Strong | C-H out-of-plane bend (2-substituted thiophene) |

| 700 | Strong | C-S stretch |

Visualizing the Workflow and Data Relationships

To further clarify the synthesis and characterization process, the following diagrams have been generated using Graphviz.

References

2-(Tributylstannyl)thiophene CAS number 54663-78-4

A Technical Guide to 2-(Tributylstannyl)thiophene

COMPOUND: this compound CAS NUMBER: 54663-78-4

This document provides a comprehensive technical overview of this compound, a key organotin reagent in modern organic synthesis. It is intended for researchers, chemists, and professionals in the field of drug development and materials science. This guide covers the compound's physicochemical properties, safety and handling protocols, a detailed synthesis method, and its principal applications, with a focus on the Stille cross-coupling reaction.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale-yellow liquid.[1][2] It is characterized by the presence of a tributylstannyl group attached to the second position of a thiophene (B33073) ring, a feature that dictates its reactivity.[2] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀SSn | [3][4][5][6][7] |

| Molecular Weight | 373.18 g/mol | [3][5][6][7] |

| Boiling Point | 155 °C at 0.1 mmHg | [1][8] |

| Density | 1.175 g/mL at 25 °C | [1][8] |

| Refractive Index (n²⁰/D) | 1.518 | [1][8] |

| Flash Point | 105 °C (221 °F) - closed cup | [2][8] |

| Appearance | Colorless liquid | [1] |

| Storage Temperature | 2–8 °C under inert gas | [1][2] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood.[9] It is toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[10][11] Prolonged or repeated exposure can cause damage to organs.[11] This compound is also very toxic to aquatic life with long-lasting effects.[9][10][11]

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 3) | GHS06, GHS08, GHS09 | Danger | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. | ||

| Skin Irritation (Category 2) | H315: Causes skin irritation. | ||

| Eye Irritation (Category 2) | H319: Causes serious eye irritation. | ||

| Reproductive Toxicity (Category 1B) | H360FD: May damage fertility. May damage the unborn child. | ||

| STOT, Repeated Exposure (Category 1) | H372: Causes damage to organs through prolonged or repeated exposure. | ||

| Aquatic, Acute (Category 1) | H400: Very toxic to aquatic life. | ||

| Aquatic, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects. |

Precautionary Statements: P202, P260, P273, P280, P301+P310, P302+P352+P312, P305+P351+P338, P308+P313.[11]

Handling: Use personal protective equipment (PPE) including gloves and eyeshields.[8] Avoid breathing vapors, mist, or gas.[9] Do not ingest or allow contact with skin and eyes.[9][11] Handle under an inert atmosphere (e.g., argon or nitrogen).[1]

First Aid: In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[4] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9] If inhaled, move to fresh air; provide artificial respiration if not breathing.[4] If swallowed, do NOT induce vomiting and call a physician or poison control center immediately.[4][9]

Synthesis of this compound

The most common method for synthesizing this compound involves the lithiation of a halothiophene followed by quenching with an organotin halide.[1][3]

References

- 1. This compound | 54663-78-4 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 54663-78-4 | ECA66378 [biosynth.com]

- 4. fishersci.ie [fishersci.ie]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-(Tri-n-butylstannyl)thiophene | C16H30SSn | CID 2779373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound 97 54663-78-4 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the NMR Analysis of 2-(Tributylstannyl)thiophene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-(tributylstannyl)thiophene, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and tabulated NMR data to facilitate the identification, characterization, and utilization of this organotin compound in various research and development applications.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on NMR spectroscopy. The analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides definitive information about the molecular framework and the electronic environment of the constituent atoms.

NMR Data Tables

The following tables summarize the key quantitative NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |

| 7.55 | dd | 1H | H-5 (Thiophene) | ³J(H,H) = 4.8, ⁴J(Sn,H) = 0.9 |

| 7.18 | dd | 1H | H-3 (Thiophene) | ³J(H,H) = 3.2, ⁴J(Sn,H) = 0.8 |

| 7.05 | dd | 1H | H-4 (Thiophene) | ³J(H,H) = 4.8, ³J(H,H) = 3.4 |

| 1.58 - 1.45 | m | 6H | Sn-(CH₂-CH₂-CH₂-CH₃)₃ | - |

| 1.38 - 1.25 | m | 6H | Sn-(CH₂-CH₂-CH₂-CH₃)₃ | - |

| 1.15 - 1.05 | m | 6H | Sn-(CH₂-CH₂-CH₂-CH₃)₃ | - |

| 0.91 | t | 9H | Sn-(CH₂-CH₂-CH₂-CH₃)₃ | ³J(H,H) = 7.3 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 141.5 | C-2 (Thiophene) |

| 136.9 | C-5 (Thiophene) |

| 130.0 | C-3 (Thiophene) |

| 127.8 | C-4 (Thiophene) |

| 29.1 | Sn-(CH₂-CH₂ -CH₂-CH₃)₃ |

| 27.4 | Sn-(CH₂-CH₂-CH₂ -CH₃)₃ |

| 13.7 | Sn-(CH₂-CH₂-CH₂-CH₃ )₃ |

| 10.9 | Sn-(CH₂ -CH₂-CH₂-CH₃)₃ |

Table 3: ¹¹⁹Sn NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm |

| -6.5 |

Experimental Protocols

Accurate and reproducible NMR data acquisition is contingent upon meticulous experimental procedures. The following protocols are recommended for the NMR analysis of this compound, which is an air-sensitive compound.

Sample Preparation (Air-Sensitive Protocol)

-

Glassware Preparation: All glassware, including the NMR tube and cap, should be thoroughly oven-dried at >120 °C for at least 4 hours to remove any adsorbed water and then allowed to cool to room temperature under a stream of inert gas (e.g., argon or nitrogen) or in a desiccator.

-

Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

-

Solvent Degassing: The deuterated solvent (e.g., CDCl₃) must be degassed prior to use. This can be achieved by several freeze-pump-thaw cycles. The degassed solvent should be stored over molecular sieves under an inert atmosphere.

-

Sample Weighing and Dissolution: In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Using a gas-tight syringe, add approximately 0.6-0.7 mL of the degassed deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean, dry pipette or syringe, carefully transfer the solution into the oven-dried NMR tube.

-

Sealing the NMR Tube: Securely cap the NMR tube. For long-term storage or analysis at elevated temperatures, it is advisable to use a flame-sealed NMR tube or a J. Young valve NMR tube to ensure a hermetic seal.

NMR Data Acquisition

-

Instrumentation: NMR spectra should be recorded on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A spectral width of approximately 15 ppm, centered around 5 ppm, is generally adequate.

-

Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Spectral Width: A spectral width of approximately 200 ppm, centered around 100 ppm, is appropriate.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (typically several thousand) is required.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally used.

-

-

¹¹⁹Sn NMR:

-

Pulse Sequence: A proton-decoupled single-pulse experiment is common. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).

-

Spectral Width: A wide spectral width of at least 500 ppm is recommended, centered around -50 ppm.

-

Number of Scans: The number of scans will depend on the concentration of the sample and the spectrometer's sensitivity.

-

Reference: Tetramethyltin (TMSn) is the standard reference for ¹¹⁹Sn NMR (δ = 0 ppm).

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of an organometallic compound like this compound.

The Mechanism of Stille Coupling with 2-(Tributylstannyl)thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Stille cross-coupling reaction, with a specific focus on the mechanism and application of 2-(tributylstannyl)thiophene. This versatile organostannane reagent is a valuable building block in the synthesis of a wide array of organic compounds, particularly in the fields of materials science and medicinal chemistry. This document details the reaction mechanism, provides quantitative data for various coupling partners, outlines detailed experimental protocols, and presents visual diagrams of the catalytic cycle and experimental workflows.

Core Principles of the Stille Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide (such as a triflate).[1][2] A key advantage of the Stille coupling is the stability of the organotin reagents to air and moisture, which makes them easier to handle compared to many other organometallic compounds.[2] The reaction is also tolerant of a wide variety of functional groups, often eliminating the need for protecting group strategies.[3]

The general form of the Stille reaction is as follows:

R¹-X + R²-Sn(Alkyl)₃ → R¹-R² + X-Sn(Alkyl)₃ (where X = Halide or Pseudohalide)

The Catalytic Cycle

The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Oxidative Addition

The catalytic cycle begins with the active Pd(0) catalyst. An organic halide (R¹-X) reacts with the Pd(0) species, leading to the oxidative addition of the R¹ and X groups to the palladium center. This forms a Pd(II) complex.[1]

Transmetalation

The next step is transmetalation, where the organostannane (R²-Sn(Alkyl)₃) transfers its organic group (R²) to the palladium complex, displacing the halide (X). This step is often the rate-determining step of the reaction. The exact mechanism of transmetalation can vary depending on the substrates and reaction conditions.[1]

Reductive Elimination

Finally, the two organic groups (R¹ and R²) on the palladium center are coupled together and eliminated from the complex as the desired product (R¹-R²). This reductive elimination step regenerates the active Pd(0) catalyst, which can then participate in another catalytic cycle.[1]

Diagram of the Stille Coupling Catalytic Cycle:

Caption: The catalytic cycle of the Stille coupling reaction.

Quantitative Data for Stille Coupling with this compound

The following tables summarize quantitative data from various Stille coupling reactions involving this compound with a range of electrophiles.

Table 1: Coupling with Aryl Halides

| Electrophile | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | P(o-tol)₃ | Toluene (B28343) | 100 | 12 | 91 |

| 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | Pd₂(dba)₃ (2) | P(o-tol)₃ | Toluene | 100 | 15 | 62 |

| 6-Chloronicotinonitrile | Pd(PPh₃)₄ | - | Toluene | 120 | 6 | 85 |

| 4-Bromobenzaldehyde | Pd(PPh₃)₄ | - | Toluene | 120 | 6 | 82 |

| Aryl Iodide | Pd(PPh₃)₄ / CuI | - | DMF | RT | - | High |

| Aryl Bromide | Pd(OAc)₂ / Dabco | - | DMF | 120 | 10 | 85-95 |

Table 2: Coupling with Heteroaryl Halides

| Electrophile | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | DMF | 95 | - | 67 |

| 3-Hexyl-2-thiophenyl bromide | Pd₂(dba)₃ (1) | P(o-tol)₃ | Toluene | 100 | 12 | High |

Table 3: Coupling with Vinyl Halides

| Electrophile | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| (E)-β-Bromostyrene | PdCl₂(PPh₃)₂ | - | Toluene | 110 | 24 | 75 |

| Vinyl Iodide | Pd(PPh₃)₄ | AsPh₃ | DMF | 60 | - | 55 |

Experimental Protocols

The following are representative experimental protocols for the Stille coupling of this compound.

General Protocol for Coupling with an Aryl Bromide

This protocol is a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

-

Ligand (if required, e.g., P(o-tol)₃)

-

Anhydrous and degassed solvent (e.g., toluene or DMF)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), the palladium catalyst (1-5 mol%), and the ligand (if used).

-

Subject the flask to three cycles of evacuation and backfilling with the inert gas.

-

Add the anhydrous and degassed solvent via syringe.

-

Add this compound (1.0-1.2 equiv) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Diagram of a Typical Experimental Workflow:

Caption: A generalized workflow for a Stille coupling experiment.

Potential Side Reactions

While the Stille coupling is a robust reaction, certain side reactions can occur. The most common is the homocoupling of the organostannane reagent to form a bithiophene dimer.[1] This can be minimized by careful control of reaction conditions, such as using a pre-catalyst that is not susceptible to reaction with two equivalents of the organostannane.

Conclusion

The Stille coupling of this compound is a powerful and versatile method for the formation of carbon-carbon bonds. Its tolerance for a wide range of functional groups and relatively mild reaction conditions make it an invaluable tool in modern organic synthesis. By understanding the core mechanism and optimizing reaction parameters, researchers can effectively utilize this reaction to construct complex molecules for a variety of applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Stability and Storage of 2-(Tributylstannyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-(tributylstannyl)thiophene is presented in Table 1. These properties are essential for understanding the handling and storage requirements of the compound.

| Property | Value |

| Chemical Formula | C₁₆H₃₀SSn |

| Molecular Weight | 373.18 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 155 °C at 0.1 mmHg[1] |

| Density | 1.175 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.518 |

| Flash Point | 221 °F (105 °C) |

| Solubility | Insoluble in water.[2] |

Stability Profile

This compound is generally considered stable under standard laboratory conditions.[2] However, its stability can be compromised by exposure to certain environmental factors.

Qualitative Stability Assessment:

-

Air and Moisture: Organotin compounds, in general, can be sensitive to air and moisture. While specific data for this compound is unavailable, it is prudent to handle it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

-

Light: Many organometallic compounds are sensitive to light. To ensure stability, it is recommended to store this compound in amber or opaque containers to protect it from light.

-

Temperature: The compound should be stored in a cool environment.[2][3] High temperatures can lead to decomposition, potentially releasing hazardous fumes.[2]

Incompatible Materials:

To maintain the stability of this compound, contact with the following materials should be avoided:

-

Strong Acids and Bases: These can promote the cleavage of the carbon-tin bond.[2]

-

Oxidizing Agents: Can lead to the oxidation of the tin atom and degradation of the molecule.[2]

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity and stability of this compound. The following conditions are recommended based on safety data sheets and supplier guidelines.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place.[2][3] Some suppliers recommend storage at ambient temperatures, while others suggest refrigeration (see product label for specific recommendations).[4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture. |

| Container | Keep in the original, tightly sealed container.[2][3] Suitable containers include lined metal cans or plastic pails.[3] |

| Location | Store in a well-ventilated area away from incompatible materials and foodstuffs.[2][3] |

Handling and Safety Precautions

Due to the toxicity of organotin compounds, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A lab coat should be worn to protect from skin contact.

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[2]

General Handling Procedures:

-

Avoid all personal contact, including inhalation and contact with skin and eyes.[2][3]

-

Wash hands thoroughly after handling.[2]

The following diagram illustrates a recommended workflow for the safe handling of this compound.

Figure 1. Safe Handling Workflow

Logical Relationships of Incompatibilities

The stability of this compound is contingent on avoiding contact with incompatible substances. The following diagram illustrates these relationships.

Figure 2. Incompatibility Diagram

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for this compound are not found in the public domain, a general approach to assessing its stability can be designed based on methods for other organotin compounds.

Proposed Protocol for a Preliminary Stability Study:

-

Sample Preparation:

-

Prepare solutions of this compound in a suitable, inert solvent (e.g., anhydrous acetonitrile (B52724) or toluene) at a known concentration.

-

Dispense the solutions into amber glass vials.

-

-

Stress Conditions:

-

Thermal Stability: Store vials at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (e.g., 4°C or ambient) for a defined period.

-

Hydrolytic Stability: Add a known amount of water to the solutions and store at different temperatures.

-

Photostability: Expose vials to a controlled light source (e.g., a photostability chamber) and protect a set of control samples from light.

-

-

Time Points:

-

Analyze the samples at initial (time zero) and subsequent time points (e.g., 1, 2, 4, 8, and 12 weeks).

-

-

Analytical Method:

-

Develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID).

-

The method should be able to separate the intact this compound from any potential degradation products.

-

Monitor the purity of the sample over time by measuring the peak area of the parent compound.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point.

-

Plot the percentage remaining versus time to determine the degradation rate.

-

The following diagram outlines a general workflow for a stability study.

Figure 3. General Stability Study Workflow

Conclusion

While this compound is considered a stable compound under recommended storage conditions, its sensitivity to air, moisture, light, and incompatible materials necessitates careful handling and storage. Adherence to the guidelines outlined in this technical guide is essential for maintaining the quality and stability of the compound and for ensuring the safety of laboratory personnel. Further experimental studies are required to quantify the degradation kinetics and fully elucidate the degradation pathways of this compound under various stress conditions.

References

Safety precautions for handling tributyltin compounds

An In-depth Technical Guide on Safety Precautions for Handling Tributyltin Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols for the handling of highly toxic tributyltin (TBT) compounds in a laboratory setting. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Introduction to Tributyltin Hazards

Tributyltin (TBT) compounds are organotin compounds characterized by the presence of three butyl groups covalently bonded to a tin atom.[1] They are known for their high toxicity and have been used as biocides in anti-fouling paints, as well as in industrial applications as PVC stabilizers and catalysts.[1][2]

1.1. Health Hazards

TBT compounds pose significant health risks to laboratory personnel.[3] They are toxic if swallowed or inhaled and harmful in contact with skin.[3][4] Exposure can cause severe skin and eye irritation, and TBT is suspected of damaging fertility or the unborn child.[3] Prolonged or repeated exposure can lead to organ damage.[3][4][5]

The primary routes of occupational exposure are inhalation, ingestion, and skin contact.[6][7] TBT compounds are potent irritants to the eyes, skin, and respiratory system.[7] Acute effects in animal studies have shown alterations in blood lipid levels, the endocrine system, liver, and spleen.[7] A notable toxic effect of tributyltin oxide (TBTO) is on the immune system, specifically impairing T cell-mediated functions.[7] Shipyard workers exposed to TBT have reported skin irritation, dizziness, breathing difficulties, and flu-like symptoms.[8]

Risk Assessment and Control Measures

A thorough risk assessment must be conducted before any work with TBT compounds. This involves evaluating the specific compounds being used, the quantities, and the procedures to be performed. The hierarchy of controls should be applied to minimize exposure.

2.1. Engineering Controls

Engineering controls are the most effective way to minimize exposure to TBT compounds.

-

Fume Hood: All work with TBT compounds, including weighing, preparing solutions, and transfers, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors, dusts, or aerosols.[9][10]

-

Designated Area: A specific area within the laboratory should be designated for work with organotins and clearly marked with warning signs.[9]

-

Ventilation: Ventilation systems should be designed to prevent the accumulation or recirculation of organotins in the workplace and effectively remove them from the breathing zones of employees.[11]

-

Emergency Equipment: Eyewash stations and emergency showers must be readily accessible in the work area.[3][11]

2.2. Administrative Controls

-

Training: Only trained personnel should handle organotin compounds.[9] Training should cover the hazards, safe handling procedures, emergency protocols, and waste disposal.

-

Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving TBT compounds must be written and followed.

-

Minimization: Use the smallest quantity of the chemical necessary for the experiment.[3]

-

Hygiene Practices: Do not eat, drink, or smoke in areas where TBT compounds are handled.[5][12] Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

2.3. Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling TBT compounds.[3]

| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Routine Handling (weighing, preparing solutions) | Tightly fitting safety goggles with side-shields.[3] | Chemical impermeable gloves (e.g., nitrile, neoprene). Double gloving is recommended.[9] | Laboratory coat, long pants, and closed-toe shoes.[3] | Required when vapors or aerosols are generated; use a NIOSH-approved respirator.[3] |

| Spill Cleanup | Chemical splash goggles and a face shield.[3] | Heavy-duty, chemical-resistant gloves.[3] | Chemical-resistant suit or apron over a lab coat.[3] | Self-contained breathing apparatus (SCBA) for large spills.[3] |

| Waste Disposal | Safety goggles with side-shields.[3] | Chemical impermeable gloves.[3] | Laboratory coat.[3] | Not generally required if handling closed containers.[3] |

Quantitative Toxicity and Exposure Data

The toxicity of organotin compounds varies with the number and type of alkyl groups attached to the tin atom. The degree of toxicity is generally greatest for compounds with three or four alkyl groups.[6]

Table of Occupational Exposure Limits for Organotin Compounds (as Tin)

| Organization | Exposure Limit | Value |

| OSHA | Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA) | 0.1 mg/m³[6][12] |

| ACGIH | Threshold Limit Value (TLV) - Time-Weighted Average (TWA) | 0.1 mg/m³[6][12] |

| ACGIH | Short-Term Exposure Limit (STEL) | 0.2 mg/m³[6][12] |

| NIOSH | Recommended Exposure Limit (REL) - Time-Weighted Average (TWA) for up to a 10-hour work shift in a 40-hour workweek | 0.1 mg/m³[11] |

Oral LD50 Data in Rats for Various Organotin Compounds [6]

| Compound | LD50 (mg/kg) |

| Dimethyltin dichloride | 74 to 237 |

| Tributyltin chloride | 122 to 349 |

| Dibutyltin oxide | 487 to 520 |

| Trioctyltin chloride | >4000 |

Experimental Protocols

4.1. General Handling Protocol

-

Preparation: Before starting work, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition.[3]

-

Designated Area: Conduct all work in a designated and clearly marked area within a chemical fume hood.[9]

-

Handling:

-

Decontamination: Thoroughly decontaminate all work surfaces after each use.[3]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

4.2. Spill Cleanup Protocol

-

Evacuation and Assessment: Evacuate the immediate spill area and assess the extent of the spill.[13]

-

Containment: If it is safe to do so, confine the spill to a small area using a spill kit or absorbent material.[13]

-

Personal Protection: Don appropriate PPE, including respiratory protection, before re-entering the spill area.[13] For large spills, a self-contained breathing apparatus (SCBA) is required.[3]

-

Cleanup:

-

Collection: Place all contaminated materials into a designated, labeled, and sealed hazardous waste container.[3][6]

-

Decontamination: Decontaminate the spill area thoroughly.

-

Reporting: Report the spill to the appropriate safety personnel.

4.3. Waste Disposal Protocol

-

Collection: Collect all waste containing TBT compounds in a designated, labeled, and sealed hazardous waste container.[3]

-

Contaminated Materials: Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, as hazardous waste.[3]

-

Labeling: Clearly label the hazardous waste container with its contents.[6]

-

Storage: Store hazardous waste containers in a designated and secure area, away from incompatible materials.

-

Disposal: Arrange for the disposal of hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.[12][14]

Emergency Procedures

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6][13] Seek medical attention.[13]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][13] Seek medical attention.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][12] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water.[4][13] Never give anything by mouth to an unconscious person.[12][13] Seek immediate medical attention.[12][13]

Visualizations

Caption: Workflow for the safe handling of tributyltin compounds.

Caption: Hierarchy of controls for managing TBT exposure.

Caption: Decision tree for responding to a TBT compound spill.

References

- 1. Tributyltin - Wikipedia [en.wikipedia.org]

- 2. afirm-group.com [afirm-group.com]

- 3. benchchem.com [benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 7. oregon.gov [oregon.gov]

- 8. healthandenvironment.org [healthandenvironment.org]

- 9. benchchem.com [benchchem.com]

- 10. Tributyltin compounds (PIM G018) [inchem.org]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 13. bu.edu [bu.edu]

- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 15. research.uga.edu [research.uga.edu]

Theoretical Insights into the Reactivity of 2-(Tributylstannyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of 2-(tributylstannyl)thiophene, a key building block in organic synthesis. The document focuses on its application in the Stille cross-coupling reaction, offering insights into the reaction mechanism, energetics, and practical experimental considerations.

Introduction

This compound is an organotin compound widely utilized in the formation of carbon-carbon bonds, particularly in the synthesis of conjugated polymers and complex organic molecules relevant to medicinal chemistry. Its reactivity is primarily exploited in the palladium-catalyzed Stille cross-coupling reaction, where the thienyl group is transferred to an organic electrophile. Understanding the theoretical underpinnings of this reaction is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

The Stille Cross-Coupling Reaction: A Mechanistic Overview

The Stille reaction is a cornerstone of modern organic synthesis, valued for its tolerance of a wide range of functional groups. The catalytic cycle, which has been extensively studied, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Catalytic Cycle

The generally accepted mechanism for the Stille cross-coupling reaction is depicted below. The active catalyst, a Pd(0) complex, initiates the cycle by undergoing oxidative addition with an organic halide.

Theoretical Studies on Reactivity

While specific theoretical studies providing extensive quantitative data solely for this compound are limited in the public domain, valuable insights can be drawn from computational analyses of closely related systems and the fundamental steps of the Stille reaction. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms and energetics of such catalytic cycles.

Transmetalation: The Rate-Determining Step

For many Stille couplings, the transmetalation step is considered rate-determining. This step involves the transfer of the organic group (in this case, the 2-thienyl moiety) from the organotin reagent to the palladium center. Computational studies on model systems have provided insights into the transition state and energetics of this crucial step.

A DFT study on the transmetalation of a vinylstannane with a palladium complex provides a relevant model for understanding the reactivity of this compound. The calculations can reveal the activation energy (ΔG‡) and the change in Gibbs free energy (ΔGrxn) for this process, highlighting the thermodynamic and kinetic factors that govern the reaction rate.[2]

Table 1: Representative Theoretical Data for the Transmetalation Step (Model System)

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔG‡) | Data not available for this compound |

| Gibbs Free Energy of Reaction (ΔGrxn) | Data not available for this compound |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound and its subsequent use in a Stille cross-coupling reaction with an aryl iodide.

Synthesis of this compound

A common synthetic route to this compound involves the lithiation of 2-bromothiophene (B119243) followed by quenching with tributyltin chloride.

Detailed Protocol:

-

To a solution of 2-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (1.1 eq) is added dropwise at -20 °C under an inert atmosphere (e.g., argon).

-

The reaction mixture is stirred at -20 °C for 1 hour.

-

Tributyltin chloride (1.1 eq) is then added dropwise, and the mixture is stirred for an additional hour at -20 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound as a colorless liquid.

Stille Cross-Coupling with an Aryl Iodide

The following protocol is a general procedure for the Stille coupling of this compound with an aryl iodide. Optimal conditions may vary depending on the specific substrates used. A study on the Stille cross-coupling of a 2-(tributylstannyl)tellurophene, an analogue of the thiophene (B33073) compound, found that a mixed catalyst system of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide, with cesium fluoride (B91410) as an additive in DMF, provided optimal results.[3]

Table 2: Typical Reaction Conditions for Stille Coupling

| Component | Role | Typical Loading |

| This compound | Thienyl group donor | 1.0 - 1.2 eq |

| Aryl Iodide | Electrophile | 1.0 eq |

| Pd(PPh₃)₄ | Palladium Catalyst | 2 - 5 mol% |

| CuI | Co-catalyst/Additive | 5 - 10 mol% |

| CsF | Additive | 2.0 eq |

| DMF | Solvent | - |

| Temperature | - | 80 - 110 °C |

| Time | - | 12 - 24 hours |

Detailed Protocol:

-

To a reaction vessel are added the aryl iodide (1.0 eq), this compound (1.1 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and CsF (2.0 eq).

-

The vessel is evacuated and backfilled with an inert gas.

-

Anhydrous and degassed N,N-dimethylformamide (DMF) is added via syringe.

-

The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the specified time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired 2-arylthiophene.

Conclusion

The reactivity of this compound in the Stille cross-coupling reaction is a well-established and powerful tool in synthetic organic chemistry. While detailed theoretical studies with specific quantitative data for this particular reagent are an area for further research, the mechanistic principles derived from computational studies of related systems provide a strong framework for understanding its behavior. The experimental protocols outlined in this guide offer a practical starting point for the synthesis and application of this versatile building block in the development of novel materials and pharmaceuticals. Further theoretical investigations would be invaluable in refining reaction conditions and expanding the synthetic utility of this compound.

References

Methodological & Application

Application Notes and Protocols: Stille Coupling of 2-(Tributylstannyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2] This reaction is widely employed in organic synthesis due to its tolerance of a broad range of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[3][4] Among the various organostannanes utilized, 2-(tributylstannyl)thiophene is a key building block for the synthesis of 2-arylthiophenes, which are prevalent structural motifs in pharmaceuticals, natural products, and organic electronic materials.[5][6]

These application notes provide a detailed protocol for the Stille coupling of this compound with various aryl halides, a summary of reaction conditions and yields, and insights into its applications in drug discovery and materials science.

Reaction Mechanism and Catalytic Cycle

The mechanism of the Stille reaction is a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The thiophene (B33073) group is transferred from the organostannane to the palladium center, displacing the halide and forming a new Pd(II)-thiophene complex. This is often the rate-determining step.

-

Reductive Elimination: The coupled product, 2-arylthiophene, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Stille coupling of this compound is influenced by several factors, including the choice of catalyst, ligand, solvent, temperature, and the nature of the aryl halide. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Stille Coupling of this compound with Various Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | - | Toluene (B28343) | 100 | 16 | 85 |

| 2 | 4-Iodonitrobenzene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | 80 | 12 | 92 |

| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | 100 | 24 | 78 |

| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 18 | 88 |

| 5 | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 12 | 95 |

| 6 | 1-Iodo-3-nitrobenzene | Pd₂(dba)₃ (1.5) | AsPh₃ (6) | NMP | 60 | 8 | 90 |

| 7 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 20 | 82 |

Table 2: Effect of Catalyst and Ligand on Yield

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 24 | 75 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Dioxane | 80 | 12 | 91 |

| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | Toluene | 100 | 18 | 88 |

| 4 | 2-Iodothiophene | Pd(PPh₃)₄ (5) | - | DMF | 90 | 10 | 89 |

| 5 | 2-Iodothiophene | PdCl₂(dppf) (3) | - | Dioxane | 100 | 12 | 94 |

Experimental Protocols

General Experimental Workflow

The following diagram outlines the typical workflow for a Stille coupling reaction involving this compound.

Detailed Protocol for the Synthesis of 2-(4-acetylphenyl)thiophene

This protocol describes the coupling of this compound with 4-bromoacetophenone.

Materials:

-

4-Bromoacetophenone (1.0 mmol, 199 mg)

-

This compound (1.1 mmol, 411 mg, 0.38 mL)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

-

Anhydrous toluene (10 mL)

-

Saturated aqueous potassium fluoride (B91410) (KF) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

Procedure:

-

Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (199 mg, 1.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

The flask is evacuated and backfilled with argon three times.

-

Anhydrous toluene (10 mL) is added via syringe, and the mixture is stirred to dissolve the solids.

-

This compound (0.38 mL, 1.1 mmol) is added dropwise via syringe.

-

Reaction: The reaction mixture is heated to 100 °C and stirred for 16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is diluted with ethyl acetate (20 mL) and transferred to a separatory funnel.

-

The organic layer is washed with a saturated aqueous solution of KF (2 x 20 mL) to remove the tributyltin bromide byproduct. Vigorous stirring for at least 30 minutes during each wash is recommended to ensure complete precipitation of tributyltin fluoride.

-

The organic layer is then washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 95:5 to 80:20) to afford 2-(4-acetylphenyl)thiophene as a solid.

Safety Precautions: Organotin compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn.

Applications in Drug Discovery and Materials Science

The 2-arylthiophene moiety synthesized via this Stille coupling protocol is a key structural component in numerous bioactive molecules and functional materials.

-

Drug Discovery: The thiophene ring is a well-established pharmacophore in medicinal chemistry.[6][8] It can act as a bioisostere for a phenyl ring, offering improved metabolic stability and pharmacokinetic properties. The Stille coupling with this compound has been utilized in the synthesis of various drug candidates, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. For example, this methodology has been applied to the synthesis of analogues of VEGFR kinase inhibitors.[9]

-

Materials Science: The Stille coupling of this compound and its derivatives is a cornerstone in the synthesis of conjugated polymers, particularly polythiophenes. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), due to their favorable electronic and optical properties.[10]

Troubleshooting and Optimization

-

Low Yields: If low yields are observed, consider the following optimizations:

-

Catalyst and Ligand: Screen different palladium catalysts and ligands (see Table 2). Bulky, electron-rich phosphine (B1218219) ligands often improve reaction rates and yields.

-

Additives: The addition of copper(I) iodide (CuI) can accelerate the transmetalation step and improve yields.[11][12]

-

Solvent: The choice of solvent can have a significant impact. Polar aprotic solvents like DMF or NMP can be beneficial for less reactive aryl halides.

-

Temperature: Increasing the reaction temperature may improve the rate and yield, but can also lead to side reactions.

-

-

Removal of Tin Byproducts: The removal of toxic tributyltin byproducts is a critical step. If the standard KF wash is insufficient:

-

Multiple Washes: Increase the number and duration of the KF washes.

-

Filtration: Filter the reaction mixture through a pad of Celite® after the KF wash to remove the precipitated tributyltin fluoride.

-

Chromatography: Use triethylamine-treated silica gel for column chromatography, as it can help to retain the tin byproducts.

-

By following these detailed protocols and considering the optimization strategies, researchers can effectively utilize the Stille coupling of this compound for the synthesis of a wide range of valuable 2-arylthiophene compounds.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. zenodo.org [zenodo.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. uwindsor.ca [uwindsor.ca]

- 8. researchgate.net [researchgate.net]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Conjugated Polymers with 2-(Tributylstannyl)thiophene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers utilizing 2-(tributylstannyl)thiophene as a key monomer. The methodologies described herein are primarily centered around the Stille cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds, which is particularly well-suited for polymer synthesis. These protocols are intended to guide researchers in the fields of materials science, polymer chemistry, and drug development in the preparation of novel conjugated polymers with tunable electronic and photophysical properties for a range of applications, including biosensors, organic electronics, and therapeutic delivery systems.

Introduction

Conjugated polymers, particularly those incorporating thiophene (B33073) units, are a class of materials that have garnered significant interest due to their unique electronic properties, environmental stability, and the potential for facile chemical modification.[1][2] The Stille cross-coupling reaction, a palladium-catalyzed reaction between an organostannane and an organic halide, is a powerful tool for the synthesis of these polymers, offering tolerance to a wide variety of functional groups and mild reaction conditions.[3][4] this compound is a key building block in this context, serving as the organostannane monomer that can be copolymerized with a variety of dihaloaromatic compounds to create a diverse library of conjugated polymers with tailored properties.[5] The resulting polythiophenes and their derivatives have shown tremendous potential in biomedical applications, including diagnostics, therapy, and drug delivery.[1][2]

Synthesis of this compound

A reliable supply of high-purity this compound is crucial for successful polymerization. The following protocol details a common laboratory-scale synthesis.

Materials and Reagents

-

Thiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dichloromethane

-

Petroleum ether

-

Anhydrous magnesium sulfate

-

Deionized water

-

Argon or Nitrogen gas

Experimental Protocol

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve thiophene (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the flask to -20 °C in a cryostat. Slowly add n-butyllithium (2.2 M in hexanes, 1.1 eq) dropwise to the stirred solution under an inert atmosphere. Maintain the temperature at -20 °C and stir for 1 hour.[6]

-

Stannylation: Slowly add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -20 °C. Continue stirring at this temperature for an additional hour.[6]

-

Quenching and Extraction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by adding deionized water. Extract the aqueous layer three times with dichloromethane.[6]

-

Washing and Drying: Combine the organic layers and wash them three times with saturated brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator. Purify the crude product by silica (B1680970) gel column chromatography using petroleum ether with a small amount of triethylamine as the eluent to afford this compound as a colorless liquid. A typical yield for this reaction is around 90%.[6]

Stille Coupling Polymerization: General Protocol

The following is a general protocol for the Stille cross-coupling polymerization of this compound with a dihaloaromatic comonomer. Specific examples with different comonomers are provided in the subsequent sections.

Materials and Reagents

-

This compound (1.0 eq)

-

Dihaloaromatic comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole, 2,7-dibromo-9,9-dialkylfluorene) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine (B1218219) ligand) (1-5 mol%)

-

Anhydrous and degassed solvent (e.g., toluene, DMF, or a mixture)

-

Solvents for Soxhlet extraction (e.g., methanol, acetone, hexane (B92381), chloroform (B151607), chlorobenzene)

Experimental Protocol

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the dihaloaromatic comonomer, and the palladium catalyst.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous and degassed solvent via syringe to achieve a monomer concentration of approximately 0.1 M.

-

Polymerization: Heat the reaction mixture to reflux (typically 90-120 °C) and stir vigorously under a continuous inert atmosphere for 24-48 hours. The progress of the polymerization can often be observed by an increase in the viscosity of the solution.

-

Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Purification: Collect the crude polymer by filtration. Purify the polymer by sequential Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with a suitable solvent in which it is soluble (e.g., chloroform or chlorobenzene).

-

Final Product Isolation: Concentrate the purified polymer solution and precipitate it again in methanol. Collect the final polymer by filtration and dry it under vacuum.

Data Presentation: Synthesis of Representative Conjugated Polymers

The following tables summarize the synthesis conditions and properties of various conjugated polymers prepared using this compound via Stille coupling.

| Polymer Structure | Comonomer | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |

| Poly(thiophene-alt-benzothiadiazole) | 4,7-dibromo-2,1,3-benzothiadiazole | Pd₂(dba)₃ / P(o-tol)₃ (2) | Toluene | 24 | 110 | 90 | 15.2 | 2.1 | [7] |

| Poly(thiophene-alt-fluorobenzothiadiazole) | 4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole | Pd(PPh₃)₄ (1.5) | Toluene | 24 | 110 | 90 | - | - | [7] |

| Poly(thiophene-alt-fluorene) | 2,7-dibromo-9,9-dioctylfluorene | Pd(PPh₃)₄ (2) | Toluene/DMF | 72 | Reflux | ~85 | 12.6 | 1.8 | [8] |

| Poly(3-hexylthiophene) (via Stille-CTP) | 2-bromo-3-hexyl-5-trimethylstannylthiophene | Pd-PEPPSI-IPr | - | - | - | - | 7-73 | 1.14-1.53 | [9][10] |

| Stannole-Thiophene Copolymer | Diiodothiophenyl-stannole | Pd(t-Bu₃P)₂ or Pd(PPh₃)₄ (5) | Toluene/DMF | 72 | Reflux | 94-98 | 4.9-10.9 | 1.9-2.3 | [11] |

Note: "-" indicates data not available in the cited source. Mn = Number-average molecular weight, PDI = Polydispersity Index.

Mandatory Visualizations

Experimental Workflow for Stille Coupling Polymerization

The following diagram illustrates the general workflow for the synthesis of conjugated polymers using this compound via Stille coupling.

Caption: Workflow for Stille Coupling Polymerization.

Catalytic Cycle of Stille Coupling

The following diagram illustrates the catalytic cycle for the Stille cross-coupling reaction.

Caption: Catalytic Cycle of the Stille Coupling Reaction.

Characterization of Synthesized Polymers

The synthesized conjugated polymers should be thoroughly characterized to determine their molecular weight, structure, and optoelectronic properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical structure of the polymer and, in some cases, to determine the regioregularity of polythiophenes.[12]

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[12]

-

UV-Vis Spectroscopy: To investigate the electronic absorption properties of the polymer in solution and as a thin film, and to estimate the optical bandgap.[12]

-

Photoluminescence (PL) Spectroscopy: To study the emission properties of the polymer.

-

Cyclic Voltammetry (CV): To determine the electrochemical properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[12]

Applications in Drug Development and Biomedical Research

The unique properties of conjugated polymers synthesized from this compound make them promising candidates for various biomedical applications.

-

Biosensors: Their semiconducting nature can be harnessed to create highly sensitive biosensors for the detection of biomolecules.[1][2]

-

Drug Delivery: These polymers can be functionalized to act as carriers for targeted drug delivery.[1]

-

Bioimaging: The inherent fluorescence of some conjugated polymers allows for their use as imaging agents.

-

Tissue Engineering: Conductive polymers can be used as scaffolds to promote cell growth and tissue regeneration.

The synthetic protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and application of novel conjugated polymers. By systematically varying the dihaloaromatic comonomer and reaction conditions, a wide range of materials with tailored properties can be accessed, paving the way for advancements in materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Stille Catalyst-Transfer Polycondensation Using Pd-PEPPSI-IPr for High-Molecular-Weight Regioregular Poly(3-hexylthiophene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. π-Conjugated stannole copolymers synthesised by a tin-selective Stille cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. open.metu.edu.tr [open.metu.edu.tr]

Application of 2-(Tributylstannyl)thiophene in the Synthesis of Polythiophenes for High-Performance OLEDs

Introduction

Polythiophenes are a class of conjugated polymers that have garnered significant attention for their application in organic electronic devices, particularly organic light-emitting diodes (OLEDs). Their excellent charge transport properties, solution processability, and tunable optoelectronic characteristics make them ideal candidates for the emissive and charge-transporting layers in OLEDs. The performance of polythiophene-based OLEDs is highly dependent on the polymer's molecular structure, regioregularity, molecular weight, and purity.

The Stille cross-coupling reaction is a powerful and versatile method for the synthesis of well-defined conjugated polymers, including polythiophenes. This method involves the palladium-catalyzed reaction between an organostannane and an organic halide. Specifically, the use of 2-(tributylstannyl)thiophene and its derivatives as monomers in Stille polymerization allows for precise control over the polymer backbone, leading to materials with tailored properties for enhanced OLED performance.